molecular formula C12H12O2 B14222173 Methyl 5-phenylpent-2-ynoate CAS No. 824948-16-5

Methyl 5-phenylpent-2-ynoate

Cat. No.: B14222173
CAS No.: 824948-16-5
M. Wt: 188.22 g/mol
InChI Key: DDVOVTHMBTWNNK-UHFFFAOYSA-N
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Description

Methyl 5-phenylpent-2-ynoate is an organic compound with the molecular formula C12H12O2. It is a member of the ester family, characterized by the presence of a phenyl group attached to a pent-2-ynoate moiety. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-phenylpent-2-ynoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Methyl 5-phenylpent-2-ene or methyl 5-phenylpentane.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Methyl 5-phenylpent-2-ynoate has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs, particularly in the field of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 5-phenylpent-2-ynoate involves its interaction with various molecular targets. The compound’s ester group can undergo hydrolysis, releasing the corresponding acid and alcohol. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding to biological targets. The triple bond in the pent-2-ynoate moiety can undergo addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Uniqueness: Methyl 5-phenylpent-2-ynoate is unique due to its triple bond, which imparts distinct reactivity compared to its analogs. This feature makes it valuable in synthetic organic chemistry for constructing complex molecules and exploring new reaction pathways.

Properties

CAS No.

824948-16-5

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 5-phenylpent-2-ynoate

InChI

InChI=1S/C12H12O2/c1-14-12(13)10-6-5-9-11-7-3-2-4-8-11/h2-4,7-8H,5,9H2,1H3

InChI Key

DDVOVTHMBTWNNK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CCCC1=CC=CC=C1

Origin of Product

United States

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